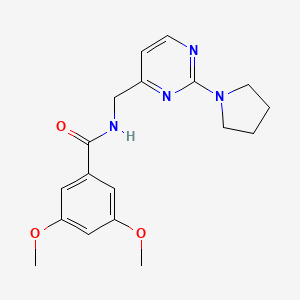

3,5-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with methoxy groups and a pyrimidinylmethyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding benzoyl chloride using thionyl chloride.

Amidation Reaction: The benzoyl chloride is reacted with 2-(pyrrolidin-1-yl)pyrimidin-4-yl)methylamine under basic conditions to form the desired benzamide.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.

Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of thioethers or secondary amines.

Aplicaciones Científicas De Investigación

3,5-Dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: Used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Materials Science: Explored for its potential in the development of novel materials with unique electronic or optical properties.

Mecanismo De Acción

The mechanism by which 3,5-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pyrimidinylmethyl moiety is particularly important for binding specificity and affinity.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethoxybenzamide: Lacks the pyrimidinylmethyl moiety, resulting in different biological activity.

N-(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide: Similar structure but without the methoxy groups, affecting its chemical reactivity and biological interactions.

Uniqueness

3,5-Dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is unique due to the combination of methoxy groups and the pyrimidinylmethyl moiety, which confer specific chemical properties and biological activities not found in simpler analogs. This makes it a valuable compound for targeted research applications.

Actividad Biológica

3,5-Dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic compound with a complex structure that includes a benzamide core, methoxy substituents, and a pyrimidine ring linked to a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3, with a molecular weight of 342.4 g/mol. The compound's structure allows for diverse interactions within biological systems due to the presence of multiple functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3 |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 1797974-42-5 |

This compound acts primarily as a dual inhibitor of DAPK1 (Death-associated protein kinase 1) and CSF1R (Colony-stimulating factor 1 receptor). These targets are significant in cancer progression and neurodegenerative diseases. The inhibition of DAPK1 is particularly relevant as it plays a role in apoptosis and cellular stress responses, while CSF1R is involved in macrophage proliferation and survival, making it crucial for tumor microenvironment modulation.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : In vitro studies have shown that the compound can halt tau aggregation and may counteract neurodegenerative processes, suggesting potential applications in treating conditions like Alzheimer's disease.

- Anti-inflammatory Properties : Its structural similarities to known anti-inflammatory agents indicate possible use in managing inflammatory diseases.

- Antiviral and Antimicrobial Effects : Preliminary data suggest that it may possess antiviral properties akin to other indole derivatives, which are known for their efficacy against various pathogens.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds and provided insights into the potential efficacy of this compound:

- Anticancer Studies : Research has shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, pyrrolidine derivatives have been linked to enhanced apoptosis in cancer cells through DAPK1 inhibition .

- Neuroprotective Effects : In animal models, compounds targeting tau aggregation have demonstrated neuroprotective effects. The ability to inhibit tau aggregation suggests a potential therapeutic role in neurodegenerative diseases .

- Inflammation Models : In vivo models assessing inflammatory responses indicated that similar benzamide derivatives could significantly reduce inflammatory markers, supporting the hypothesis that this compound might also exert anti-inflammatory effects .

Propiedades

IUPAC Name |

3,5-dimethoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-24-15-9-13(10-16(11-15)25-2)17(23)20-12-14-5-6-19-18(21-14)22-7-3-4-8-22/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREOQZZZCTWQFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=NC(=NC=C2)N3CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.